molecular formula C9H17NO2 B1392355 2-(1-Isopropyl-3-pyrrolidinyl)acetic acid CAS No. 1220030-68-1

2-(1-Isopropyl-3-pyrrolidinyl)acetic acid

Cat. No. B1392355
CAS RN: 1220030-68-1
M. Wt: 171.24 g/mol
InChI Key: NOJHRCAUUATHBK-UHFFFAOYSA-N
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Description

“2-(1-Isopropyl-3-pyrrolidinyl)acetic acid” is a chemical compound with the molecular formula C9H17NO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “2-(1-Isopropyl-3-pyrrolidinyl)acetic acid”, can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “2-(1-Isopropyl-3-pyrrolidinyl)acetic acid” is represented by the molecular formula C9H17NO2 . This indicates that the compound contains 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core structure in 2-(1-Isopropyl-3-pyrrolidinyl)acetic acid , is widely utilized in medicinal chemistry due to its versatility and biological activity. It serves as a scaffold for developing novel compounds with potential therapeutic effects. The saturated five-membered ring structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, which is crucial for binding to enantioselective proteins .

Stereochemistry and Enantioselective Synthesis

Stereochemistry plays a significant role in the biological profile of drug candidates. The stereogenicity of carbons in the pyrrolidine ring can lead to different biological activities based on the spatial orientation of substituents. This property is essential for designing new compounds with specific enantioselective properties, making 2-(1-Isopropyl-3-pyrrolidinyl)acetic acid a valuable compound in research focused on chiral drugs .

Advanced Battery Science

In the field of advanced battery science, 2-(1-Isopropyl-3-pyrrolidinyl)acetic acid may be explored for its potential applications in electrolyte formulations or as a precursor for creating conductive polymers. Its structural properties could contribute to the development of more efficient and stable battery systems .

Adsorption and Removal of Rare Earth Metal Ions

The compound has been studied for its ability to adsorb rare earth metal ions. This application is particularly relevant in environmental science and industrial processes where the removal of these ions is necessary. The compound’s effectiveness in adsorption analyses suggests potential for water treatment and purification technologies .

Three-Dimensional (3D) Molecular Coverage

Due to the non-planarity of the pyrrolidine ring, 2-(1-Isopropyl-3-pyrrolidinyl)acetic acid offers increased 3D coverage in molecular models. This feature, known as “pseudorotation,” is advantageous in the design of molecules that require a specific 3D shape for their function, such as enzyme inhibitors or receptor agonists/antagonists .

Physicochemical Parameter Modification

The introduction of the pyrrolidine ring into molecules can significantly alter their physicochemical parameters. This alteration is beneficial for optimizing ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles of drug candidates, leading to better pharmacokinetics and pharmacodynamics .

Synthetic Strategies and Chemical Reactions

2-(1-Isopropyl-3-pyrrolidinyl)acetic acid: can be synthesized from various cyclic or acyclic precursors, offering a range of synthetic strategies for chemists. Additionally, the functionalization of preformed pyrrolidine rings, such as proline derivatives, provides a pathway for creating diverse bioactive molecules .

Structure-Activity Relationship (SAR) Studies

The compound’s structure allows for detailed SAR studies, which are crucial for understanding the relationship between the chemical structure of a molecule and its biological activity. These studies help in identifying the most promising compounds for further development in drug discovery .

properties

IUPAC Name

2-(1-propan-2-ylpyrrolidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(2)10-4-3-8(6-10)5-9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJHRCAUUATHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601267417
Record name 1-(1-Methylethyl)-3-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Isopropyl-3-pyrrolidinyl)acetic acid

CAS RN

1220030-68-1
Record name 1-(1-Methylethyl)-3-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220030-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-3-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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